

Spectroscopic data (NMR, IR, Mass Spec) for 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(Dimethoxymethyl)-4-methoxybenzene
Cat. No.:	B1265740

[Get Quote](#)

Spectroscopic Profile of 1-(Dimethoxymethyl)-4-methoxybenzene: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(dimethoxymethyl)-4-methoxybenzene** (CAS No. 2186-92-7), a versatile organic compound utilized in various research and development applications, including as a protecting group in organic synthesis and as an intermediate in the fragrance industry.^[1] The following sections present in-depth data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for **1-(dimethoxymethyl)-4-methoxybenzene** is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol.^[2] The structural and spectroscopic data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.29	d	2H	8.7	Ar-H (ortho to -CH(OCH ₃) ₂)
6.87	d	2H	8.7	Ar-H (ortho to -OCH ₃)
5.31	s	1H		-CH(OCH ₃) ₂
3.79	s	3H		Ar-OCH ₃
3.30	s	6H		-CH(OCH ₃) ₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
159.5	Ar-C (para to -CH(OCH ₃) ₂)
131.0	Ar-C (ipso to -CH(OCH ₃) ₂)
128.0	Ar-CH (ortho to -CH(OCH ₃) ₂)
113.7	Ar-CH (ortho to -OCH ₃)
103.2	-CH(OCH ₃) ₂
55.2	Ar-OCH ₃
52.5	-CH(OCH ₃) ₂

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2955	C-H stretch (alkane)
2830	C-H stretch (methoxy)
1612, 1512	C=C stretch (aromatic)
1248	C-O stretch (aryl ether)
1170, 1095, 1037	C-O stretch (acetal)

Table 4: Mass Spectrometry Data

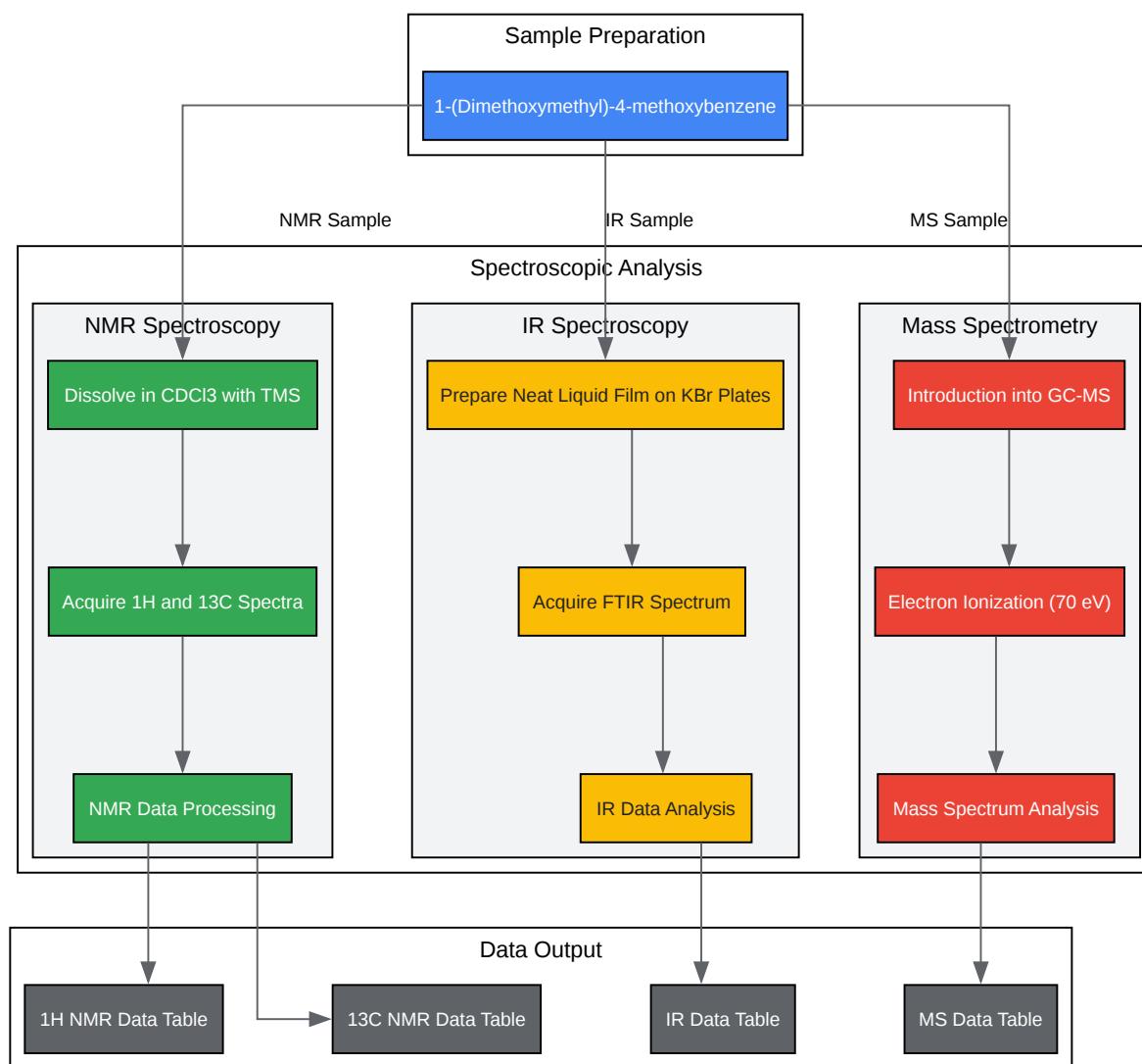
m/z	Relative Intensity (%)	Proposed Fragment
182	30	[M] ⁺ (Molecular Ion)
151	100	[M - OCH ₃] ⁺
121	80	[M - CH(OCH ₃) ₂] ⁺
108	20	[C ₇ H ₈ O] ⁺
91	15	[C ₇ H ₇] ⁺ (Tropylium ion)
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer. The sample of **1-(dimethoxymethyl)-4-methoxybenzene** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data was collected at a frequency of 400 MHz. For ¹³C NMR, spectra were obtained at a frequency of 100 MHz with proton decoupling.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium


bromide (KBr) plates. The spectrum was recorded in the transmission mode over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS). The sample was introduced into the ion source where it was bombarded with a beam of electrons (70 eV). The resulting charged fragments were separated by a quadrupole mass analyzer and detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(dimethoxymethyl)-4-methoxybenzene**.

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **1-(dimethoxymethyl)-4-methoxybenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]
- 2. P-ANISALDEHYDE DIMETHYL ACETAL | 2186-92-7 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for 1-(Dimethoxymethyl)-4-methoxybenzene.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265740#spectroscopic-data-nmr-ir-mass-spec-for-1-dimethoxymethyl-4-methoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com